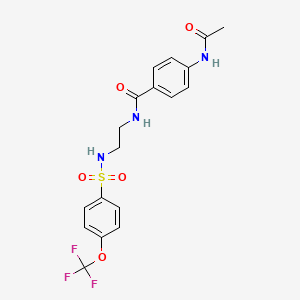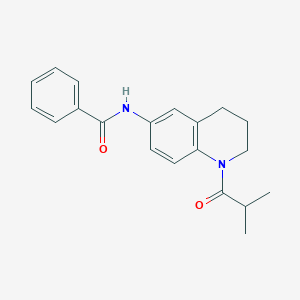
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” is a chemical compound with the molecular formula C20H22N2O2 . It is a derivative of tetrahydroquinoline, a class of compounds that are commonly occurring substructures in a large number of biologically active compounds .
Molecular Structure Analysis
The InChI code for “N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” is 1S/C20H22N2O2/c1-14(2)20(24)22-12-6-9-15-10-11-17(13-18(15)22)21-19(23)16-7-4-3-5-8-16/h10-11,13-14,16H,3-9,12H2,1-2H3 (H,21,23) . The canonical SMILES structure is CC©C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3CCCCC3 .
Physical And Chemical Properties Analysis
The molecular weight of “N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” is 328.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are 328.215078140 g/mol . The topological polar surface area is 49.4 Ų .
Applications De Recherche Scientifique
Enantioseparation of Amino Acids
This compound has been used in the enantioseparation of amino acids . It is involved in a fully automated precolumn derivatization process using o-phtalaldehyde (OPA) combined with N-isobutyryl-L-cysteine . This method is simple, sensitive, and accurate, and it has been used for high-resolution and highly sensitive enantioseparation of amino acids .
Luminescent Properties
Research on chemically related compounds has demonstrated specific luminescent properties . These properties suggest potential applications in materials science and photophysical research.
Photo-induced Electron Transfer Capabilities
The compound’s chemically related models have shown photo-induced electron transfer capabilities . This characteristic suggests potential applications in fields that require the manipulation of electron transfer, such as in solar cells and other energy-related technologies.
Unique Physical and Chemical Properties
The compound has gained attention in the scientific community due to its unique physical and chemical properties . These properties could be leveraged in various fields of research and industry.
Bioactive Compound
It is a bioactive compound that has been extensively studied for its potential applications in various fields of research and industry. The term “bioactive” refers to substances that have an effect on living organisms, tissues, or cells.
Potential Applications in Drug Discovery
Given its bioactive nature, this compound could have potential applications in drug discovery . Bioactive compounds often serve as starting points in the drug discovery process, where they are further optimized and modified to improve their therapeutic potential.
Orientations Futures
The future directions for the study of “N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” and its derivatives could involve further exploration of their synthesis methods, chemical reactions, mechanisms of action, and biological activities. Given the pharmacological relevance of tetrahydroquinolines, the development of new synthetic approaches towards this class of compounds is of high importance for drug research and medicinal chemistry .
Propriétés
IUPAC Name |
N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-14(2)20(24)22-12-6-9-16-13-17(10-11-18(16)22)21-19(23)15-7-4-3-5-8-15/h3-5,7-8,10-11,13-14H,6,9,12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXWJLCYUJLCSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-((2-Chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2616204.png)
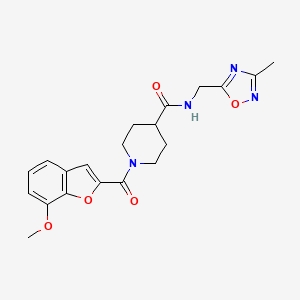
![2-[2-(2-Methylphenyl)phenyl]propan-2-amine;hydrochloride](/img/structure/B2616208.png)
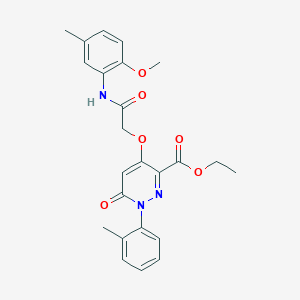
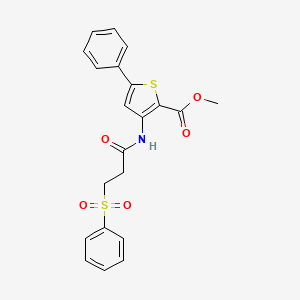
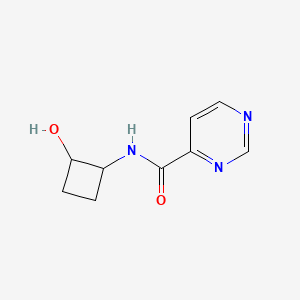
![N-[2-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2616214.png)

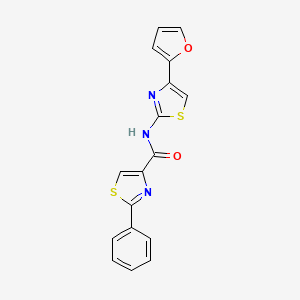
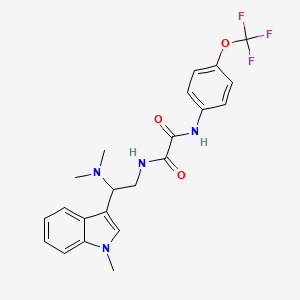
![5-Bromo-2-[[1-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2616220.png)

